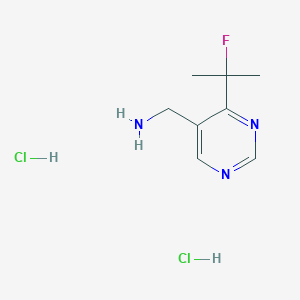

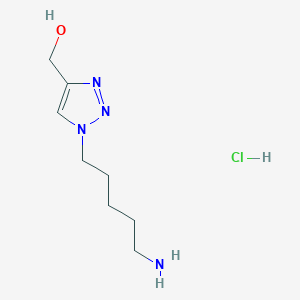

(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Vue d'ensemble

Description

The compound “(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a complex organic molecule. It contains a 1H-1,2,3-triazol-4-yl group, which is a type of five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 5-aminopentyl group, which is a five-carbon chain with an amine group at one end .

Applications De Recherche Scientifique

Catalysis and Synthesis

- A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared, which forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently in water or under neat conditions (Ozcubukcu et al., 2009).

Pharmaceutical Research

- Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized, showing moderate antibacterial and antifungal activity and excellent anticonvulsant activity in mice (Rajasekaran et al., 2006).

Anticancer Research

- New aziridine-1,2,3-triazole hybrid derivatives were synthesized, showing significant anticancer activity against human leukemia and hepatoma cells (Dong et al., 2017).

Material Science

- Triazole derivatives were investigated as corrosion inhibitors for mild steel in acidic medium, revealing their effectiveness based on computational chemistry studies (Ma et al., 2017).

Antimicrobial Agents

- Schiff bases derived from 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione were synthesized and showed significant antimicrobial activity against bacterial strains (Dilmaghani et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that 5-amino-pyrazoles, which share structural similarities with the compound, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

Similar compounds like 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

5-amino-pyrazoles, which are structurally similar, have been used in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Pharmacokinetics

Similar compounds like 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide .

Result of Action

Similar compounds like 5-amino-1-pentanol have been investigated as building blocks for biodegradable polyesteramides .

Action Environment

Similar compounds like 5-amino-1-pentanol have been studied in various conditions, indicating that environmental factors could potentially influence their action .

Propriétés

IUPAC Name |

[1-(5-aminopentyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O.ClH/c9-4-2-1-3-5-12-6-8(7-13)10-11-12;/h6,13H,1-5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTSBZTYGMYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCCCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |

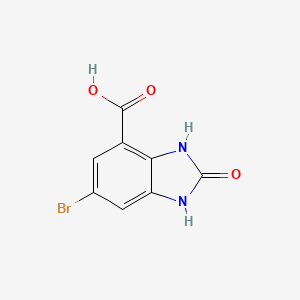

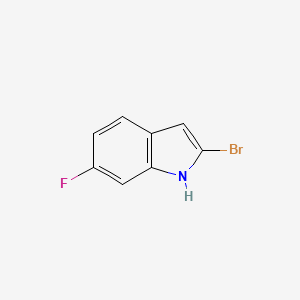

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)